RXDX-106 - 1437321-24-8

RXDX-106

Catalog Number: EVT-263589
CAS Number: 1437321-24-8
Molecular Formula: C31H26F2N4O6
Molecular Weight: 588.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

RXDX-106, also known as RXDX-106, is a small molecule kinase inhibitor with potent and selective inhibitory activity against the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases (RTKs) and the hepatocyte growth factor receptor (c-Met; HGFR) [, , ]. It is currently under preclinical development as a potential anticancer therapeutic agent [, ]. RXDX-106 has shown promising activity in inhibiting tumor growth and progression, especially in cancers where TAM and c-Met overexpression contribute to disease progression and resistance to other therapies [, , , ].

Mechanism of Action

RXDX-106 acts as a potent and selective type II pseudo-irreversible inhibitor of TYRO3, AXL, MER, and c-MET [].

  • TAM Inhibition: In cancer cells, overexpression of TAM RTKs is associated with resistance to therapies and a more aggressive mesenchymal phenotype. RXDX-106 directly binds to and inhibits the kinase activity of TYRO3, AXL, and MER [, , ]. This inhibition disrupts downstream signaling pathways, ultimately suppressing tumor cell proliferation, survival, invasion, angiogenesis, and metastasis [, ].

  • c-Met Inhibition: c-Met, often overexpressed in various cancers, plays a crucial role in tumor growth, invasion, and metastasis. RXDX-106 inhibits c-Met kinase activity, hindering these processes [, ].

  • Immune Modulation: RXDX-106's inhibition of TAM receptors on immune cells, particularly macrophages and dendritic cells, is thought to reverse TAM-mediated immunosuppression and stimulate anti-tumor immunity [, ]. This effect is evident in the increased presence of M1-polarized macrophages, enhanced natural killer cell activity, and increased cytotoxic T-cell infiltration and function within the tumor microenvironment [].

Applications
  • Non-small Cell Lung Cancer (NSCLC): RXDX-106 shows superior efficacy as a single agent and in combination with erlotinib (an EGFR inhibitor) in preclinical models of NSCLC, particularly in erlotinib-resistant cases []. It significantly inhibits tumor growth in various NSCLC models, including patient-derived xenografts, highlighting its potential in overcoming resistance mechanisms [, ].

  • Breast Cancer: RXDX-106 effectively reduces lymph node and pulmonary metastasis in orthotopic models of breast cancer []. This finding suggests its potential use in managing metastatic disease.

  • Gastric Cancer: RXDX-106 demonstrates potent anti-tumor activity in gastric cancer models, significantly inhibiting tumor growth and even causing tumor regression in some cases [, ]. This effect is particularly relevant in MerTK-activated gastric cancer cell lines [].

  • Pancreatic Cancer: RXDX-106 is being investigated for its potential therapeutic utility in pancreatic cancer, although specific data from preclinical models is not provided in the available abstracts [].

  • Malignant Pleural Mesothelioma (MPM): Research suggests that a multi-kinase inhibitor targeting the RON/MET/TAM signaling network, which includes RXDX-106's targets, may be a superior strategy compared to selective RTK inhibitors in MPM [, ].

  • Bone Regeneration: In a mouse model, RXDX-106 accelerated alveolar bone fill following tooth extraction without affecting immune cell infiltration, suggesting a potential role in bone regeneration [].

Erlotinib

Relevance: Research suggests that resistance to EGFR tyrosine kinase inhibitors, such as Erlotinib, can be mediated by the upregulation of TAM family kinases, including AXL []. RXDX-106, as a pan-TAM inhibitor, has shown potential in overcoming this resistance mechanism. Studies have explored the co-treatment of RXDX-106 and Erlotinib as a potential strategy to enhance anti-tumor activity in Erlotinib-resistant NSCLC [].

Capmatinib

Relevance: While RXDX-106 demonstrates inhibitory activity against both TAM family kinases and c-MET [], Capmatinib specifically targets c-MET. The research highlights the potential of both compounds in addressing MET-driven cancers, but with distinct selectivity profiles.

Tepotinib

Relevance: Similar to Capmatinib, Tepotinib also specifically targets c-MET, unlike RXDX-106 which exhibits a broader inhibitory profile encompassing both TAM and c-MET []. The research underscores the shared interest in targeting MET-driven cancers, albeit with different selectivity approaches.

Paclitaxel

Relevance: Paclitaxel is mentioned as a standard-of-care treatment option for certain cancers, including non-small cell lung cancer (NSCLC) []. RXDX-106 has demonstrated superior efficacy compared to Paclitaxel in preclinical models of NSCLC, suggesting its potential as a novel therapeutic agent for this disease [].

Anti-CTLA-4 Antibodies

Relevance: Anti-CTLA-4 antibodies are often used in combination with other cancer therapies, including targeted therapies and chemotherapy. RXDX-106 has shown synergistic anti-tumor effects when combined with anti-CTLA-4 antibodies in preclinical studies, suggesting its potential as a component of combination immunotherapy regimens [].

Anti-PD-1 Antibodies

Relevance: Anti-PD-1 antibodies have demonstrated significant clinical efficacy in treating a wide range of cancers, either as monotherapy or in combination with other therapies. RXDX-106 has been shown to enhance the anti-tumor effects of anti-PD-1 antibodies in preclinical studies, suggesting its potential as a combination partner for enhancing immune checkpoint blockade therapy [, ].

Properties

CAS Number

1437321-24-8

Product Name

CEP-40783

IUPAC Name

N-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluorophenyl]-3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-ylpyrimidine-5-carboxamide

Molecular Formula

C31H26F2N4O6

Molecular Weight

588.6 g/mol

InChI

InChI=1S/C31H26F2N4O6/c1-17(2)36-16-22(30(39)37(31(36)40)20-8-5-18(32)6-9-20)29(38)35-19-7-10-26(23(33)13-19)43-25-11-12-34-24-15-28(42-4)27(41-3)14-21(24)25/h5-17H,1-4H3,(H,35,38)

InChI Key

FKCWHHYUMFGOPY-UHFFFAOYSA-N

SMILES

CC(C)N1C=C(C(=O)N(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)OC4=C5C=C(C(=CC5=NC=C4)OC)OC)F

Solubility

Soluble in DMSO

Synonyms

CEP-40783; CEP40783; CEP 40783; RXDX-106; RXDX 106; RXDX106.

Canonical SMILES

CC(C)N1C=C(C(=O)N(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)OC4=C5C=C(C(=CC5=NC=C4)OC)OC)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.